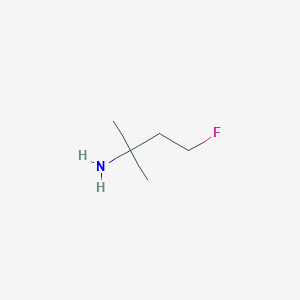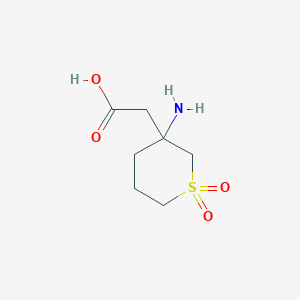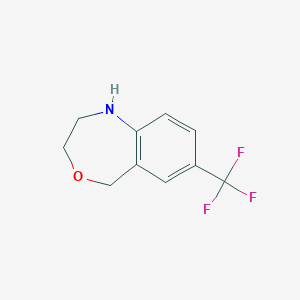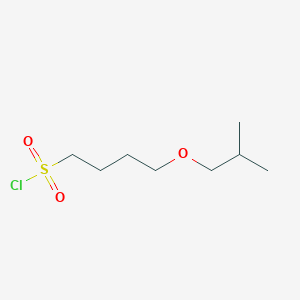
4-(2-Methylphenyl)pyrrolidin-3-aminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methylphenyl)pyrrolidin-3-aminedihydrochloride is a chemical compound with the molecular formula C11H16N2.2ClH. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
The synthesis of 4-(2-Methylphenyl)pyrrolidin-3-aminedihydrochloride involves several steps. One common synthetic route starts with the reaction of 2-methylphenylamine with a suitable pyrrolidine precursor. The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions. The resulting product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid .
Chemical Reactions Analysis
4-(2-Methylphenyl)pyrrolidin-3-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted products.
Scientific Research Applications
4-(2-Methylphenyl)pyrrolidin-3-aminedihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Methylphenyl)pyrrolidin-3-aminedihydrochloride involves its interaction with specific molecular targets. The compound binds to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-(2-Methylphenyl)pyrrolidin-3-aminedihydrochloride can be compared with other similar compounds, such as:
Pyrrolidine: The parent compound, which serves as a versatile scaffold in drug discovery.
Pyrrolizines: Derivatives of pyrrolidine with additional ring structures, offering different biological profiles.
Pyrrolidine-2-one: A related compound with a carbonyl group, used in various chemical and biological applications.
This compound’s unique structure and properties make it a valuable tool in scientific research and industrial applications.
Properties
Molecular Formula |
C11H18Cl2N2 |
|---|---|
Molecular Weight |
249.18 g/mol |
IUPAC Name |
4-(2-methylphenyl)pyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C11H16N2.2ClH/c1-8-4-2-3-5-9(8)10-6-13-7-11(10)12;;/h2-5,10-11,13H,6-7,12H2,1H3;2*1H |
InChI Key |
NZUGNKZTXDUPFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CNCC2N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-tert-butyl 2-methyl (2S)-4-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate](/img/structure/B13528991.png)


![rac-5-({[(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-2-methylfuran-3-carboxylicacid,trans](/img/structure/B13529005.png)
![{1-[3-(dimethylamino)propyl]-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B13529009.png)








![2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}ethan-1-amine trihydrochloride](/img/structure/B13529055.png)
